molecular formula C19H20N4O3S2 B11765598 N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11765598
M. Wt: 416.5 g/mol
InChI Key: QYEZSKVNNCRMKL-UHFFFAOYSA-N
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Description

N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a triazole ring, a tetrahydrofuran moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the triazole intermediate.

    Attachment of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides.

    Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and protein binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide: shares similarities with other triazole-based compounds and sulfonamides.

Uniqueness

    Structural Features: The combination of a triazole ring, tetrahydrofuran moiety, and benzenesulfonamide group makes it unique.

    Chemical Properties: Its reactivity and potential biological activity distinguish it from other similar compounds.

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-[4-(oxolan-2-ylmethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C19H20N4O3S2/c24-28(25,17-6-2-1-3-7-17)22-15-10-8-14(9-11-15)18-20-21-19(27)23(18)13-16-5-4-12-26-16/h1-3,6-11,16,22H,4-5,12-13H2,(H,21,27)

InChI Key

QYEZSKVNNCRMKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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